molecular formula C14H14ClN3O4S3 B2547442 N-(3-carbamoylthiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1098645-97-6

N-(3-carbamoylthiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2547442
CAS No.: 1098645-97-6
M. Wt: 419.91
InChI Key: XWHFJBDPPLCCCP-UHFFFAOYSA-N
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Description

N-(3-carbamoylthiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide is a synthetic hybrid molecule designed for advanced pharmacological research, particularly in infectious disease. Its structure incorporates two biologically active motifs: a sulfonamide functionality linked to a chlorothiophene ring and a pyrrolidine-2-carboxamide core. This specific architecture is engineered to exploit multiple potential mechanisms of action. The sulfonamide group is a well-established pharmacophore known to disrupt folate biosynthesis in pathogenic microorganisms . Meanwhile, the carboxamide moiety has demonstrated significant potential in inhibiting essential proteolytic enzymes in parasites, such as those responsible for hemoglobin degradation in Plasmodium species, the causative agents of malaria . Research into analogous compounds has revealed that such hybrids can exhibit enhanced dual-stage antiplasmodial activity by potentially targeting critical processes like parasite protein myristoylation, catalyzed by Plasmodium falciparum N-myristoyltransferase (PfNMT), which is vital for parasitic life cycle progression and infectivity . Furthermore, the inclusion of the thiophene carboxamide scaffold is intended to improve target engagement and proteolytic stability. This compound is presented to the research community as a candidate for developing novel therapeutic agents against drug-resistant strains of parasites and other pathogens. It is also a valuable tool compound for researchers studying the biochemistry of sulfonamide and carboxamide interactions in cellular models. Investigations may include evaluating its efficacy, understanding its mode of action through molecular docking studies, and exploring its potential antioxidant properties linked to managing oxidative stress during infections .

Properties

IUPAC Name

N-(3-carbamoylthiophen-2-yl)-1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4S3/c15-10-3-4-11(24-10)25(21,22)18-6-1-2-9(18)13(20)17-14-8(12(16)19)5-7-23-14/h3-5,7,9H,1-2,6H2,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHFJBDPPLCCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-carbamoylthiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, exploring its mechanisms, applications, and relevant research findings.

Molecular Details

  • IUPAC Name : this compound
  • Molecular Formula : C14H14ClN3O4S3
  • Molecular Weight : 419.9 g/mol
  • CAS Number : 1098645-97-6

Structural Representation

The compound features a pyrrolidine ring connected to a thiophene and chlorothiophene moiety, which are integral to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The sulfonamide group is known for its role in inhibiting various enzyme activities, which can lead to significant therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can modify receptor signaling pathways, potentially impacting cellular responses.

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to this compound exhibit antimicrobial and anticancer properties. Studies have shown that such compounds can effectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy.

In Vitro Studies

Recent studies have demonstrated the efficacy of related compounds in inhibiting the growth of various cancer cell lines. For instance, compounds with similar thiophene structures showed significant cytotoxicity against breast and colon cancer cell lines, suggesting that the presence of thiophene enhances biological activity.

Comparative Analysis

CompoundActivityTargetReference
N-(3-carbamoylthiophen-2-yl)-1-(5-chlorothiophen-2-yl)sulfonyl pyrrolidineAnticancerVarious cancer cell linesOngoing studies
Similar Thiophene DerivativesAntimicrobialBacterial strains
Sulfonamide CompoundsEnzyme InhibitionSpecific enzymes

Medicinal Chemistry

Given its structural characteristics, this compound has potential applications in drug design, particularly for developing new therapies targeting cancer and infectious diseases.

Material Science

The unique electronic properties of thiophene derivatives may also lend themselves to applications in organic electronics and materials science.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The pyrrolidine-2-carboxamide scaffold is a common feature among analogs, but substitutions and stereochemistry significantly differentiate activity and properties:

Compound Core Structure Substituents Stereochemistry
Target compound Pyrrolidine-2-carboxamide N1: 5-chlorothiophen-2-yl sulfonyl; N2: 3-carbamoylthiophen-2-yl Not specified
(2S,4R)-4-hydroxy-N-(4-(thiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 157, ) Pyrrolidine-2-carboxamide N1: 3-methylisoxazol-5-yl acyl; N2: 4-(thiazol-5-yl)benzyl (2S,4R)
(2S,4R)-4-hydroxy-N-((S)-1-(4-(oxazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide (Example 170, ) Pyrrolidine-2-carboxamide N1: 3-methylisoxazol-5-yl acyl; N2: (S)-1-(4-(oxazol-5-yl)phenyl)ethyl (2S,4R)
1-((Phenylcarbamoyl)methyl)-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide (Compound 9, ) Piperidine-4-carboxamide N1: Phenylcarbamoylmethyl; N2: 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl Not specified

Key Observations :

  • Ring Size: The target compound’s pyrrolidine core (5-membered) vs. Compound 9’s piperidine (6-membered) may alter conformational flexibility and steric interactions.
  • Stereochemistry : The (2S,4R) configuration in patent analogs (Examples 157, 170) is associated with optimized hydrogen-bonding interactions in enzyme inhibition, whereas the target compound’s stereochemical profile remains undefined .

Substituent Effects

Heterocyclic Moieties
  • 5-Chlorothiophen-2-yl Group : Present in the target compound and Compound 9 , this electron-withdrawing substituent enhances metabolic stability and π-π stacking with aromatic residues in enzyme active sites.
  • Thiazol/Oxazol vs.
Functional Group Variations
  • Sulfonyl vs. Acyl Linkages : The target compound’s sulfonyl group (-SO2-) is more electron-withdrawing and polar than the acyl groups (-CO-) in patent analogs, likely increasing solubility and hydrogen-bond acceptor capacity .
  • Carbamoyl vs. Benzyl/Aryl Groups: The 3-carbamoylthiophen-2-yl substituent in the target compound may enhance hydrogen-bond donor activity compared to the benzyl or aryl groups in analogs, influencing target binding .

Implications for Drug Design

  • Bioavailability : The target compound’s sulfonyl group and carbamoyl substituent may improve aqueous solubility over patent analogs but reduce logP values, necessitating formulation optimization.
  • Target Selectivity : The 5-chlorothiophen-2-yl group’s presence in both the target compound and Compound 9 suggests shared affinity for thiophene-binding enzymes (e.g., kinases or proteases), though pyrrolidine vs. piperidine cores may shift selectivity .

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